N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

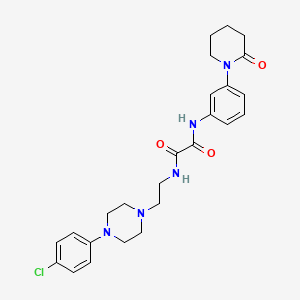

This compound is an oxalamide derivative featuring two distinct pharmacophoric groups:

- N1 substituent: A 4-(4-chlorophenyl)piperazine moiety linked via an ethyl group.

- N2 substituent: A 3-(2-oxopiperidin-1-yl)phenyl group. The 2-oxopiperidinyl (a six-membered lactam ring) provides hydrogen-bonding capability and conformational rigidity, which may influence pharmacokinetics or target selectivity.

The oxalamide bridge (-NC(=O)C(=O)N-) serves as a flexible spacer, allowing optimal spatial arrangement of the substituents.

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN5O3/c26-19-7-9-21(10-8-19)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-20-4-3-5-22(18-20)31-12-2-1-6-23(31)32/h3-5,7-10,18H,1-2,6,11-17H2,(H,27,33)(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUDCFUAUOJCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to a class of benzamide derivatives and features a piperazine ring, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H28ClN4O2

- Molecular Weight : 430.94 g/mol

- CAS Number : 1049373-85-4

The compound's structural features include:

- A piperazine moiety substituted with a 4-chlorophenyl group.

- An ethyl chain connected to an oxalamide group.

- A phenyl group bearing a 2-oxopiperidine substituent.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has shown significant affinity for dopamine receptors, particularly the D4 subtype, which is implicated in various neuropsychiatric disorders.

Pharmacological Effects

- Dopamine Receptor Modulation : The compound exhibits high binding affinity for dopamine D4 receptors, suggesting potential use in treating conditions like schizophrenia and other mood disorders.

- Antidepressant Activity : Similar compounds have been reported to exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may provide neuroprotection, potentially beneficial in conditions like ischemic stroke .

Case Studies and Research Findings

Research on similar compounds has demonstrated varying degrees of biological activity:

In Vitro Studies

In vitro studies have assessed the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar piperazine structures have shown promising results as AChE inhibitors, indicating potential applications in cognitive enhancement therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence, focusing on molecular features:

*Estimated based on structural analysis; experimental data unavailable.

Key Observations

Substituent Diversity: The target compound’s N2 3-(2-oxopiperidin-1-yl)phenyl group distinguishes it from analogs with non-aromatic (e.g., cyclohexenyl in ) or simpler aromatic (e.g., 4-nitrophenyl in ) substituents. The lactam ring in the target may enhance solubility or receptor affinity via hydrogen bonding. Electron Effects: The 4-chlorophenyl group (target and ) contrasts with the electron-donating 4-methoxyphenyl group in , which could alter lipophilicity and metabolic stability.

Molecular Weight and Complexity: The target’s higher estimated molecular weight (~466.5 vs.

Synthetic Feasibility: highlights strict reaction conditions for synthesizing piperazine-linked azetidiones .

Research Implications and Limitations

- Biological Activity : Piperazine derivatives often target CNS receptors (e.g., 5-HT1A, D2). The target’s 2-oxopiperidinyl group could modulate selectivity, but activity data are unavailable.

- Data Gaps : Physical properties (e.g., solubility, melting point) and pharmacokinetic profiles for the target compound are unverified. Comparisons rely on structural extrapolation from analogs .

Q & A

Q. What synthetic strategies are optimal for preparing N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and how can intermediates be purified effectively?

Answer: The synthesis involves multi-step reactions, including:

- Piperazine functionalization : Reacting 4-(4-chlorophenyl)piperazine with ethylenediamine derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the ethyl-piperazine intermediate .

- Oxalamide coupling : Using carbodiimide-mediated coupling (e.g., DCC/HOBt) between the piperazine-ethylamine and 3-(2-oxopiperidin-1-yl)phenyl oxalic acid .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity. Monitor by HPLC (C18 column, 220 nm) .

Q. How should researchers characterize the structural integrity of this compound?

Answer:

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine/piperidinyl groups) .

- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+ at m/z ~510 .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch) .

Q. What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition : Test against kinases (e.g., RSK) using fluorescence-based ADP-Glo™ assays .

- Cellular assays : Cytotoxicity in cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) at 1–100 µM .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (IC₅₀ values) due to piperazine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent variation : Replace 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl to modulate lipophilicity and receptor affinity .

- Piperidinone modification : Introduce methyl groups at the 2-oxopiperidin-1-yl ring to enhance metabolic stability (test in liver microsomes) .

- Docking studies : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., PDB: 3NYX) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), serum-free media, and controls (e.g., staurosporine for cytotoxicity) .

- Batch consistency : Ensure compound purity (>95% by HPLC) and confirm solubility (DMSO stock, sonicated for 30 min) .

- Orthogonal validation : Cross-check kinase inhibition via Western blot (phospho-substrate quantification) .

Q. What computational methods predict off-target interactions or toxicity?

Answer:

- SwissADME : Predict CYP450 inhibition (e.g., CYP3A4) and blood-brain barrier penetration .

- ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity .

- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to exclude non-specific protein interactions .

Q. How can metabolic pathways and degradation products be identified?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or N-dealkylated products .

- Stability studies : Test in PBS (pH 7.4) and simulated gastric fluid (SGF) at 37°C; monitor degradation via UPLC .

Methodological Resources

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| Carbodiimide-mediated coupling | Oxalamide bond formation | DCC (1.2 eq), HOBt (1.1 eq), DCM, 0°C, 12h | |

| SPR (Biacore) | Real-time kinase binding kinetics | Immobilize RSK, 50 nM compound, KD calculation | |

| Cryo-EM | High-resolution target structure analysis | 200 kV, 50,000x magnification |

Key Research Challenges

- Stereochemistry control : The piperazine and piperidinone moieties may form racemic mixtures; use chiral HPLC (Chiralpak IA column) for resolution .

- Solubility limitations : Formulate with cyclodextrins (e.g., HP-β-CD) for in vivo studies .

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., dopamine D2 receptor) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.